Selective CYP1A2 vs. CYP2B6 Inhibition Profile Distinguishes Isoimperatorin from Imperatorin
In a direct head-to-head comparison using human liver microsomes, isoimperatorin demonstrates a distinct inhibition profile compared to its close structural analog, imperatorin. While both are potent CYP1A2 inhibitors, isoimperatorin's IC₅₀ value of 0.20 μmol·L⁻¹ is 4-fold higher than imperatorin's IC₅₀ of 0.05 μmol·L⁻¹, indicating lower potency against this specific isozyme [1]. The potency gap narrows for CYP2B6 inhibition, where isoimperatorin's IC₅₀ of 1.07 μmol·L⁻¹ is approximately 6-fold higher than imperatorin's 0.18 μmol·L⁻¹ [1]. This differential selectivity profile is critical for studies investigating CYP-mediated drug interactions.
| Evidence Dimension | Inhibition of CYP1A2 and CYP2B6 enzymes (IC₅₀) |
|---|---|
| Target Compound Data | CYP1A2 IC₅₀ = 0.20 μmol·L⁻¹; CYP2B6 IC₅₀ = 1.07 μmol·L⁻¹ |
| Comparator Or Baseline | Imperatorin: CYP1A2 IC₅₀ = 0.05 μmol·L⁻¹; CYP2B6 IC₅₀ = 0.18 μmol·L⁻¹ |
| Quantified Difference | 4-fold difference for CYP1A2; 6-fold difference for CYP2B6 |
| Conditions | Human liver microsomes, LC-MS/MS detection of probe substrate metabolites |
Why This Matters
Procuring isoimperatorin over imperatorin is essential when the research objective requires a less potent CYP1A2 inhibitor to avoid confounding off-target metabolic interactions.
- [1] Li, N., et al. (2014). Inhibitory effect of imperatorin and isoimperatorin on activity of cytochrome P450 enzyme in human and rat liver microsomes. Chinese Pharmacological Bulletin, 30(12), 1678-1683. View Source
